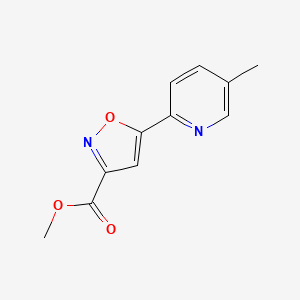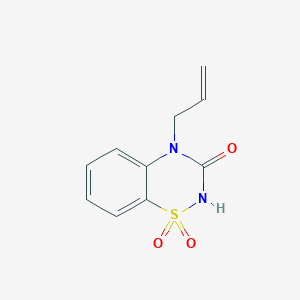
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is an organic compound with the molecular formula C10H10N2O3S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an allyl-substituted sulfonamide with a suitable reagent to form the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide: Lacks the allyl group but shares the core benzothiadiazine structure.
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Contains a methyl group instead of an allyl group.
4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Features a phenyl group in place of the allyl group.
Uniqueness
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C10H10N2O3S/c1-2-7-12-8-5-3-4-6-9(8)16(14,15)11-10(12)13/h2-6H,1,7H2,(H,11,13) |
Clé InChI |
KUAFRRHWEODTHN-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC=CC=C2S(=O)(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride](/img/structure/B15338595.png)
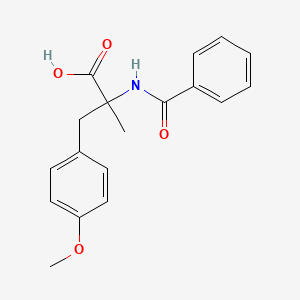
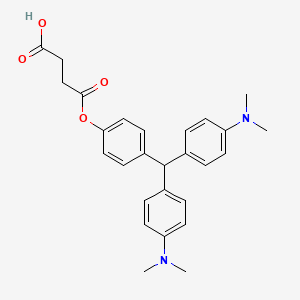
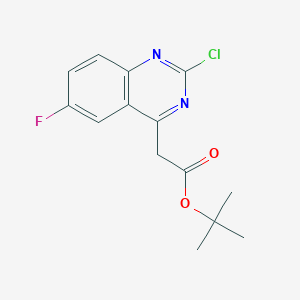
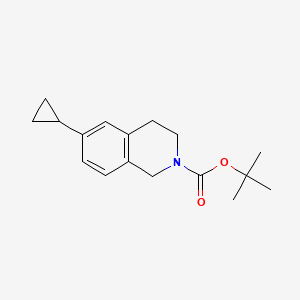
![N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine](/img/structure/B15338624.png)

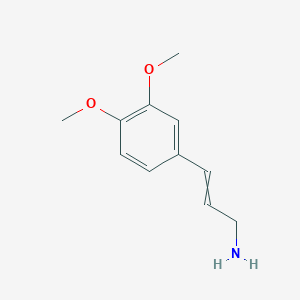
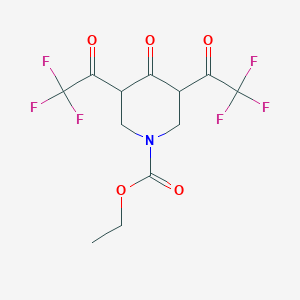
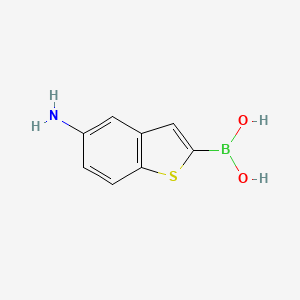
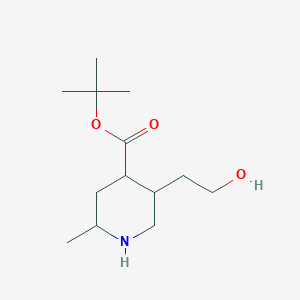
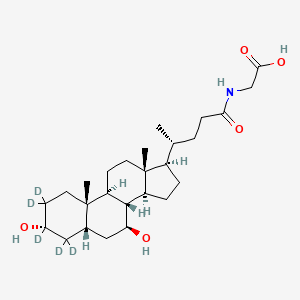
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
